Cas no 1261935-81-2 (2-(3-methylsulfonylphenyl)-4-nitrobenzoic Acid)
2-(3-methylsulfonylphenyl)-4-nitrobenzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3-methylsulfonylphenyl)-4-nitrobenzoic Acid
- DTXSID80691637
- 1261935-81-2
- MFCD18322274
- 3'-(Methanesulfonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
- 2-(3-Methylsulfonylphenyl)-4-nitrobenzoic acid, 95%
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- MDL: MFCD18322274
- Inchi: 1S/C14H11NO6S/c1-22(20,21)11-4-2-3-9(7-11)13-8-10(15(18)19)5-6-12(13)14(16)17/h2-8H,1H3,(H,16,17)
- InChI Key: ZFAIHCJIPURQRU-UHFFFAOYSA-N
- SMILES: S(C)(C1C=CC=C(C=1)C1C=C(C=CC=1C(=O)O)[N+](=O)[O-])(=O)=O
Computed Properties
- Exact Mass: 321.03070824g/mol
- Monoisotopic Mass: 321.03070824g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 535
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 126Ų
2-(3-methylsulfonylphenyl)-4-nitrobenzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB329549-5 g |
2-(3-Methylsulfonylphenyl)-4-nitrobenzoic acid, 95%; . |
1261935-81-2 | 95% | 5 g |
€1,159.00 | 2023-07-19 | |
| abcr | AB329549-5g |
2-(3-Methylsulfonylphenyl)-4-nitrobenzoic acid, 95%; . |
1261935-81-2 | 95% | 5g |
€1159.00 | 2025-02-20 |
2-(3-methylsulfonylphenyl)-4-nitrobenzoic Acid Suppliers
2-(3-methylsulfonylphenyl)-4-nitrobenzoic Acid Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on 2-(3-methylsulfonylphenyl)-4-nitrobenzoic Acid
Introduction to 2-(3-methylsulfonylphenyl)-4-nitrobenzoic Acid (CAS No. 1261935-81-2)
2-(3-methylsulfonylphenyl)-4-nitrobenzoic acid, identified by its Chemical Abstracts Service (CAS) number 1261935-81-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of nitroaromatic benzoic acids, characterized by the presence of both a nitro group and a methylsulfonyl substituent on a phenyl ring. The unique structural features of this molecule make it a valuable intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and inflammatory pathways.
The nitro group at the 4-position and the methylsulfonyl group at the 3-position of the phenyl ring contribute to the compound's distinct electronic and steric properties. These functional groups enhance its reactivity, allowing for further derivatization into more complex structures. In recent years, there has been growing interest in developing novel therapeutic agents that leverage such aromatic scaffolds due to their potential to interact with biological targets in a highly specific manner.
One of the most compelling aspects of 2-(3-methylsulfonylphenyl)-4-nitrobenzoic acid is its utility as a building block in medicinal chemistry. Researchers have utilized this compound to develop novel inhibitors targeting enzymes involved in pain perception, neuroinflammation, and other chronic inflammatory conditions. The methylsulfonyl group, in particular, has been shown to enhance binding affinity and metabolic stability, making it an attractive moiety for drug design.
Recent studies have highlighted the potential of this compound in modulating pathways associated with neurological disorders. For instance, researchers have explored its derivatives as potential candidates for treating conditions such as Alzheimer's disease and multiple sclerosis. The nitro group can be further functionalized through reduction or diazotization reactions, enabling the synthesis of amine or azo derivatives that may exhibit enhanced pharmacological activity.
The synthesis of 2-(3-methylsulfonylphenyl)-4-nitrobenzoic acid typically involves multi-step organic transformations starting from commercially available aromatic precursors. The introduction of the nitro group is often achieved via electrophilic aromatic substitution, while the methylsulfonyl group is typically introduced through sulfonylation reactions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have also been employed to improve yield and purity.
In terms of biological activity, preliminary in vitro studies have demonstrated that derivatives of this compound exhibit promising properties as inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are key players in the inflammatory response and are often targeted by nonsteroidal anti-inflammatory drugs (NSAIDs). The structural motif present in 2-(3-methylsulfonylphenyl)-4-nitrobenzoic acid suggests that it may serve as a lead compound for developing next-generation anti-inflammatory agents with improved efficacy and reduced side effects.
The pharmaceutical industry has been particularly interested in exploring novel scaffolds that can modulate central nervous system (CNS) function. The nitroaromatic benzoic acid core structure found in this compound has shown potential in interacting with receptors and ion channels involved in pain signaling and neuroprotection. For example, certain derivatives have been investigated for their ability to modulate TRPV1 receptors, which are implicated in chronic pain conditions.
Moreover, the methylsulfonyl group imparts unique electronic properties that can influence drug-receptor interactions. This moiety has been associated with increased lipophilicity and metabolic stability, factors that are crucial for drug bioavailability and duration of action. As a result, compounds incorporating this structural feature are often favored in drug discovery programs aimed at developing orally active therapeutic agents.
Recent advances in computational chemistry have further enhanced the utility of 2-(3-methylsulfonylphenyl)-4-nitrobenzoic acid as a scaffold for drug design. Molecular modeling studies have identified key interactions between this compound's functional groups and potential biological targets, providing insights into how modifications can optimize pharmacological activity. These computational approaches have accelerated the discovery process by allowing researchers to predictively screen large libraries of derivatives before conducting experimental synthesis.
The environmental impact and sustainability considerations are also important when evaluating compounds like 2-(3-methylsulfonylphenyl)-4-nitrobenzoic acid. Modern synthetic methodologies emphasize green chemistry principles, aiming to minimize waste and hazardous byproducts. Techniques such as flow chemistry and biocatalysis have been adapted for synthesizing complex molecules like this one, ensuring that future applications align with sustainable practices.
In conclusion,2-(3-methylsulfonylphenyl)-4-nitrobenzoic acid (CAS No. 1261935-81-2) represents a versatile intermediate with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting neurological and inflammatory diseases. As research continues to uncover new applications for this compound, it is likely to remain a valuable tool in medicinal chemistry innovation.
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